molecular formula C11H11FN2O B8153754 4-(3-Ethoxy-4-fluorophenyl)-1H-pyrazole

4-(3-Ethoxy-4-fluorophenyl)-1H-pyrazole

Cat. No.: B8153754
M. Wt: 206.22 g/mol
InChI Key: VEVMGJAOZMCXEP-UHFFFAOYSA-N
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Description

4-(3-Ethoxy-4-fluorophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethoxy group and a fluorine atom attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structural features of this compound make it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxy-4-fluorophenyl)-1H-pyrazole typically involves the following steps:

    Formation of the Intermediate: The starting material, 3-ethoxy-4-fluoroaniline, is reacted with an appropriate acylating agent to form the corresponding acyl derivative.

    Cyclization: The acyl derivative undergoes cyclization with hydrazine or its derivatives to form the pyrazole ring. This step often requires the use of a base such as sodium ethoxide or potassium carbonate and is carried out under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxy-4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The ethoxy and fluorine substituents on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the pyrazole ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazoles, while oxidation and reduction can yield different oxidized or reduced derivatives of the compound.

Scientific Research Applications

4-(3-Ethoxy-4-fluorophenyl)-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities.

    Biological Studies: It is used as a probe in biological studies to investigate the role of pyrazole derivatives in various biochemical pathways.

    Material Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications in chemistry and industry.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxy-4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxy-4-fluorophenyl)-1H-pyrazole: Similar structure with a methoxy group instead of an ethoxy group.

    4-(3-Ethoxy-4-chlorophenyl)-1H-pyrazole: Similar structure with a chlorine atom instead of a fluorine atom.

    4-(3-Ethoxy-4-bromophenyl)-1H-pyrazole: Similar structure with a bromine atom instead of a fluorine atom.

Uniqueness

4-(3-Ethoxy-4-fluorophenyl)-1H-pyrazole is unique due to the presence of both an ethoxy group and a fluorine atom on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(3-ethoxy-4-fluorophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-2-15-11-5-8(3-4-10(11)12)9-6-13-14-7-9/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVMGJAOZMCXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=CNN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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